molecular formula C17H16BrNO3 B8308407 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide

Cat. No. B8308407
M. Wt: 362.2 g/mol
InChI Key: UGIJYUUTYSSLNU-UHFFFAOYSA-N
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Description

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C17H16BrNO3 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrNO3/c18-14-4-1-12(2-5-14)10-17(20)19-8-7-13-3-6-15-16(9-13)22-11-21-15/h1-6,9H,7-8,10-11H2,(H,19,20)

InChI Key

UGIJYUUTYSSLNU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromophenyl acetic acid 34 (2.000 g, 9.300 mmol) and 2-benzo[1,3]dioxol-5-yl-ethylamine hydrochloride salt 33 (2.063 g, 10.230 mmol) in anhydrous DMF (25 mL) was added triethyl amine (2.823 g, 27.900 mmol) followed by diethyl cyanophosphonate (1.669 g, 10.230 mmol) at 00 C and the reaction mixture was stirred at room temperature overnight, poured into ice-water. The precipitated was filtered, washed with water and air-dried. The crude product was recrystallized using CHCl3-Hexane to get compound 35 as a white sold (3.133 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 8.06 (t, J=5.1 Hz, 1H, —NH), 7.47 (d, J=8.4 Hz, 2H, ArH), 7.16 (d, J=8.1 Hz, 2H, ArH), 6.79 (d, J=7.8 Hz, 1H, ArH), 6.74 (s, 1H, ArH), 6.60 (d, J=7.8 Hz, 1H, ArH), 5.96 (s, 2H, —CH2), 3.35 (s, 2H, —CH2), 3.32 (q, J=6.9 Hz, 2H, —CH2), 2.60 (t, J=7.2 Hz, 2H, —CH2). MS (ES+) m/z 384 (M+Na)+.
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